molecular formula C18H20N4O2S2 B213855 N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

Cat. No. B213855
M. Wt: 388.5 g/mol
InChI Key: TUPSNCGBQIRDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide, also known as CPTH-1, is a small molecule inhibitor that has shown great potential in scientific research applications. CPTH-1 is a synthetic compound that was first synthesized in 2006 by scientists at the University of California, San Diego.

Mechanism of Action

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide inhibits the activity of p300 and CBP by binding to a specific site on the enzymes. This binding prevents the enzymes from acetylating histone proteins, which can alter gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the expression of genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in lab experiments is its specificity for p300 and CBP. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to selectively inhibit the activity of p300 and CBP, which can be important in studying the role of these enzymes in gene expression and cancer biology. However, one limitation of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is its potential toxicity. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells.

Future Directions

There are several future directions for the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in scientific research. One potential direction is the development of more potent and selective inhibitors of p300 and CBP. Another potential direction is the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in animal models of cancer could provide valuable insights into its potential therapeutic applications. Finally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in studying the role of p300 and CBP in other biological processes, such as development and differentiation, could provide important insights into the function of these enzymes.

Synthesis Methods

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The synthesis of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide involves the reaction of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide with pyridine-3-carbonyl chloride in the presence of a base. The resulting compound is then treated with thiourea to produce the final product, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide.

Scientific Research Applications

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been used in scientific research as a small molecule inhibitor of histone acetyltransferases (HATs). HATs are enzymes that add acetyl groups to histone proteins, which can alter gene expression. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the activity of the HATs p300 and CBP, which are important regulators of gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies.

properties

Product Name

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O2S2/c19-15(23)14-12-7-3-1-2-4-8-13(12)26-17(14)22-18(25)21-16(24)11-6-5-9-20-10-11/h5-6,9-10H,1-4,7-8H2,(H2,19,23)(H2,21,22,24,25)

InChI Key

TUPSNCGBQIRDRR-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N

Origin of Product

United States

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